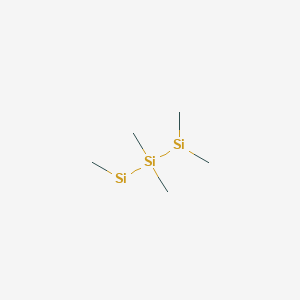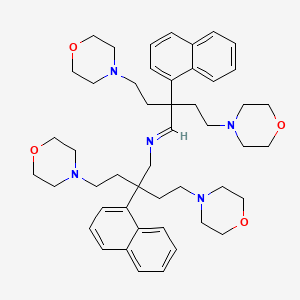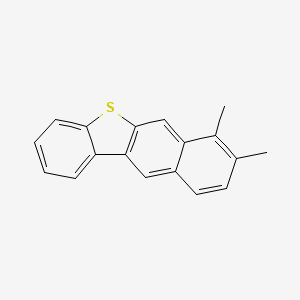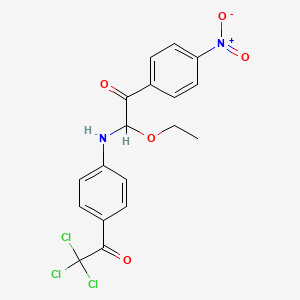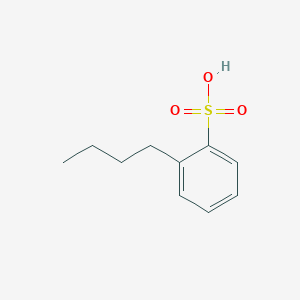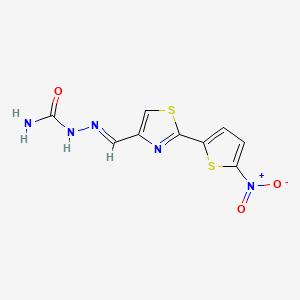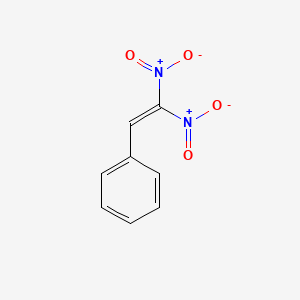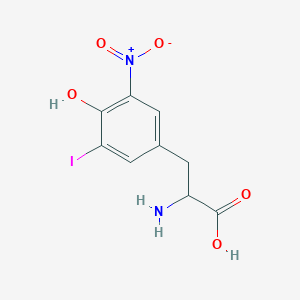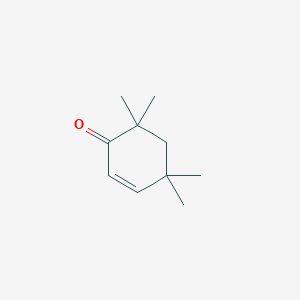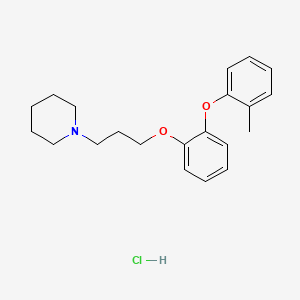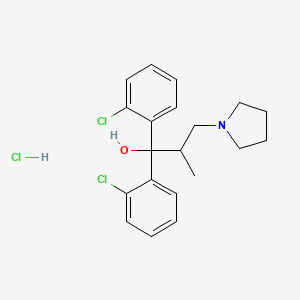
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- is a derivative of cyclohexadiene-1,4-dione, commonly known as benzoquinone. This compound is characterized by the presence of two dodecyl groups attached to the 2 and 5 positions of the cyclohexadiene ring. It is a yellow crystalline powder that is stable under normal conditions but can decompose under high temperatures, light, and oxygen exposure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- typically involves the alkylation of 2,5-cyclohexadiene-1,4-dione with dodecyl halides in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: 50-70°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Potassium tert-butoxide or sodium hydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Preparation of Reactants: Purification of 2,5-cyclohexadiene-1,4-dione and dodecyl halides.
Reaction Setup: Large-scale reactors with temperature control and inert atmosphere.
Purification: Crystallization and recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenation and nitration at the dodecyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: 2,5-Didodecyl-1,4-benzoquinone.
Reduction: 2,5-Didodecylhydroquinone.
Substitution: 2,5-Didodecyl-3,6-dichlorocyclohexadiene-1,4-dione.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its role in inhibiting certain enzymes.
Industry: Utilized in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or scavenge free radicals. The pathways involved include:
Redox Cycling: Alternating between oxidized and reduced forms.
Enzyme Inhibition: Binding to active sites of enzymes and blocking their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-
- 2,5-Dihydroxy-1,4-benzoquinone
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance its solubility in organic solvents and its ability to interact with lipid membranes, making it valuable in various applications.
Propiedades
Número CAS |
33875-12-6 |
|---|---|
Fórmula molecular |
C30H52O2 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
2,5-didodecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Clave InChI |
YJERBOXYMKBOFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=O)C(=CC1=O)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
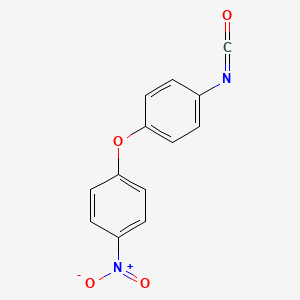
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
